N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide typically involves the reaction of a sphingosine derivative with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the heptadec-3-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and its effects on cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide involves its interaction with specific molecular targets such as neutral ceramidase. This enzyme catalyzes the hydrolysis of ceramides into sphingosine and fatty acids, which play crucial roles in cellular signaling and apoptosis. The compound’s effects on cell membrane integrity and signaling pathways contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ceramide: A lipid molecule with a similar structure but lacking the acetyl group.
Sphingosine: A precursor to ceramides, with a simpler structure.
N-acetylsphingosine: Similar to the compound but with variations in the alkyl chain length and saturation.
Uniqueness
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide is unique due to its specific structural features, including the presence of both hydroxyl and acetyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H39NO3 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m1/s1 |
InChI Key |
BLTCBVOJNNKFKC-KTEGJIGUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
Origin of Product |
United States |
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